molecular formula C14H15NO2 B7465861 N-[1-(furan-2-yl)ethyl]-2-methylbenzamide

N-[1-(furan-2-yl)ethyl]-2-methylbenzamide

Cat. No. B7465861
M. Wt: 229.27 g/mol
InChI Key: HKTKGBWGMIBLHZ-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)ethyl]-2-methylbenzamide, also known as FEBIM, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of benzamide and contains a furan ring, which makes it a unique molecule with interesting properties.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)ethyl]-2-methylbenzamide is not well understood. However, studies have shown that it interacts with DNA and inhibits cell proliferation, suggesting that it may act as a DNA intercalator.
Biochemical and Physiological Effects:
N-[1-(furan-2-yl)ethyl]-2-methylbenzamide has been shown to exhibit cytotoxicity against various cancer cell lines, indicating its potential as an anti-cancer agent. However, its effects on normal cells are not well understood, and further studies are needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(furan-2-yl)ethyl]-2-methylbenzamide in lab experiments is its high yield of synthesis, making it a reliable and efficient compound to work with. However, one limitation is its potential toxicity, which may require special handling and safety precautions.

Future Directions

There are several future directions for the study of N-[1-(furan-2-yl)ethyl]-2-methylbenzamide. One area of interest is the development of N-[1-(furan-2-yl)ethyl]-2-methylbenzamide-based drugs for the treatment of cancer. Further studies are needed to determine the safety and efficacy of N-[1-(furan-2-yl)ethyl]-2-methylbenzamide in vivo and to optimize its structure for drug development.
Another area of interest is the study of N-[1-(furan-2-yl)ethyl]-2-methylbenzamide as a building block for the synthesis of new materials. Its unique structure and interesting properties make it a promising candidate for the development of new materials with applications in various fields.
In conclusion, N-[1-(furan-2-yl)ethyl]-2-methylbenzamide is a unique chemical compound with potential applications in various scientific research areas. Its synthesis method is reliable and efficient, and its interesting properties make it an attractive target for drug design and materials science. Further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-[1-(furan-2-yl)ethyl]-2-methylbenzamide involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride. This intermediate is then reacted with 2-furanethanol to produce N-[1-(furan-2-yl)ethyl]-2-methylbenzamide. The yield of this reaction is typically high, making it a reliable and efficient method for synthesizing N-[1-(furan-2-yl)ethyl]-2-methylbenzamide.

Scientific Research Applications

N-[1-(furan-2-yl)ethyl]-2-methylbenzamide has shown potential applications in various scientific research areas, including medicinal chemistry, drug design, and materials science. In medicinal chemistry, N-[1-(furan-2-yl)ethyl]-2-methylbenzamide has been studied for its potential as an anti-cancer agent. Studies have shown that N-[1-(furan-2-yl)ethyl]-2-methylbenzamide exhibits cytotoxicity against various cancer cell lines, making it a promising candidate for further development as a cancer treatment.
In drug design, N-[1-(furan-2-yl)ethyl]-2-methylbenzamide has been studied for its potential as a scaffold for the development of new drugs. Its unique structure and interesting properties make it an attractive target for drug design and discovery.
In materials science, N-[1-(furan-2-yl)ethyl]-2-methylbenzamide has been studied for its potential as a building block for the synthesis of new materials. Its ability to form hydrogen bonds and its unique structure make it a promising candidate for the development of new materials with interesting properties.

properties

IUPAC Name

N-[1-(furan-2-yl)ethyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-6-3-4-7-12(10)14(16)15-11(2)13-8-5-9-17-13/h3-9,11H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKTKGBWGMIBLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(C)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(furan-2-yl)ethyl]-2-methylbenzamide

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